
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H13BrN2·2HCl . It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride typically involves the bromination of 2-(piperidin-2-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological molecules. It serves as a probe to investigate enzyme mechanisms and receptor binding .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Comparison: While these compounds share structural similarities with 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, they differ in the position and nature of the substituents. These differences can lead to variations in their chemical reactivity and biological activity. For example, the presence of a nitro group in 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine can significantly alter its electronic properties and reactivity compared to this compound .
Propriétés
Formule moléculaire |
C10H15BrCl2N2 |
|---|---|
Poids moléculaire |
314.05 g/mol |
Nom IUPAC |
5-bromo-2-piperidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H |
Clé InChI |
HKOUOZWRGGNCPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=C(C=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


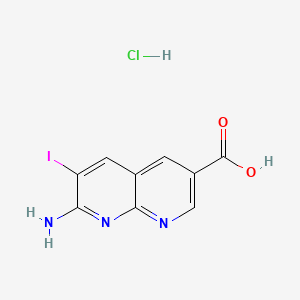
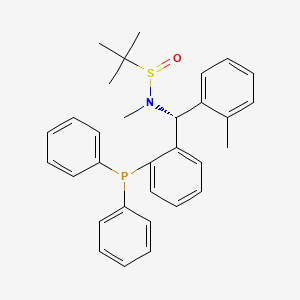
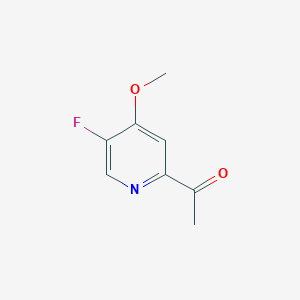
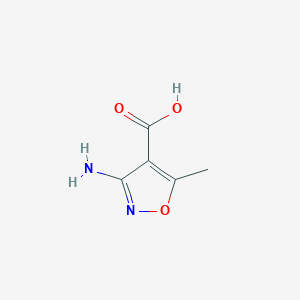
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
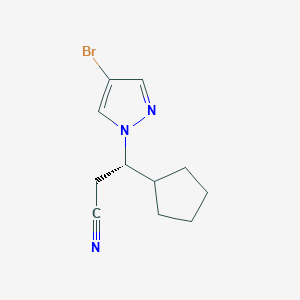
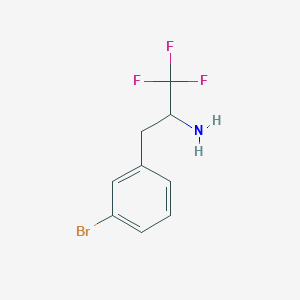
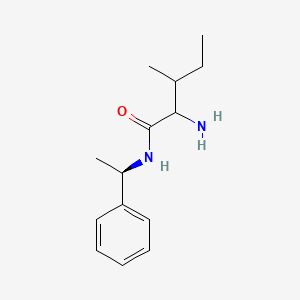



![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)


